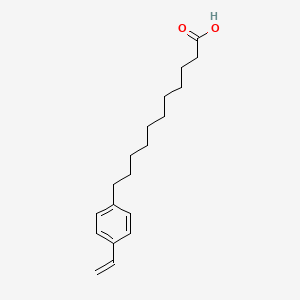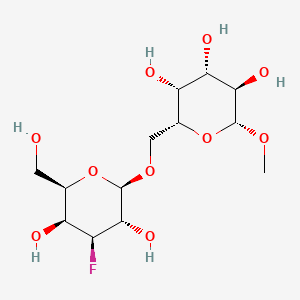
Med-fgal-gal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Med-fgal-gal is a synthetic compound that has garnered significant attention in scientific research due to its unique properties and potential applications. It is a derivative of galactose, a simple sugar, and is often used in various biochemical assays and research studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Med-fgal-gal typically involves the modification of galactose through a series of chemical reactions. One common method includes the use of specific enzymes or chemical catalysts to introduce functional groups into the galactose molecule. The reaction conditions often require controlled temperatures and pH levels to ensure the desired modifications are achieved.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using bioreactors and advanced purification techniques. The process involves the fermentation of microorganisms that produce the necessary enzymes for the synthesis. The product is then extracted and purified using chromatography and other separation methods to achieve high purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
Med-fgal-gal undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of aldehydes or ketones.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: In this reaction, one functional group in the molecule is replaced by another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). The reaction typically occurs under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used, often in anhydrous solvents.
Substitution: Halogens or other nucleophiles are used, with reactions occurring under various conditions depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield galactonic acid, while reduction could produce galactitol.
Applications De Recherche Scientifique
Med-fgal-gal has a wide range of applications in scientific research:
Chemistry: It is used as a substrate in enzymatic assays to study the activity of galactosidases.
Biology: Researchers use it to investigate cellular processes involving galactose metabolism.
Industry: this compound is used in the production of bio-based materials and as a component in various biochemical assays.
Mécanisme D'action
The mechanism of action of Med-fgal-gal involves its interaction with specific enzymes and receptors in biological systems. It acts as a substrate for galactosidases, which catalyze the hydrolysis of the compound, releasing galactose and other products. This interaction is crucial for studying the metabolic pathways and the role of galactose in various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Galactose: The parent compound of Med-fgal-gal, used in various metabolic studies.
Galactitol: A reduction product of galactose, used in studies of galactose metabolism disorders.
Galactonic Acid: An oxidation product of galactose, used in biochemical assays.
Uniqueness
This compound is unique due to its specific modifications, which make it a valuable tool in studying galactose metabolism and related processes. Its ability to act as a substrate for various enzymes allows researchers to investigate the detailed mechanisms of galactose utilization and its impact on cellular functions.
Propriétés
Numéro CAS |
93426-89-2 |
|---|---|
Formule moléculaire |
C13H23FO10 |
Poids moléculaire |
358.31 g/mol |
Nom IUPAC |
(2R,3R,4S,5R,6R)-2-[[(2R,3S,4S,5S,6R)-4-fluoro-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-6-methoxyoxane-3,4,5-triol |
InChI |
InChI=1S/C13H23FO10/c1-21-12-11(20)10(19)8(17)5(24-12)3-22-13-9(18)6(14)7(16)4(2-15)23-13/h4-13,15-20H,2-3H2,1H3/t4-,5-,6+,7+,8+,9-,10+,11-,12-,13-/m1/s1 |
Clé InChI |
NJFLCQBZFZJEIT-BHMAHVOGSA-N |
SMILES isomérique |
CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)F)O)O)O)O |
SMILES canonique |
COC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)F)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


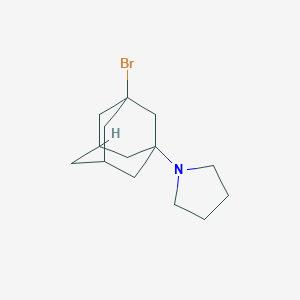
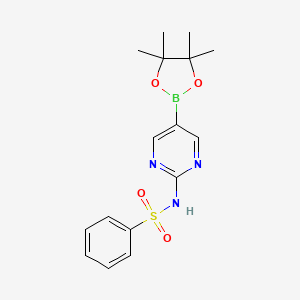



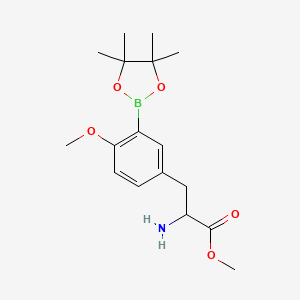

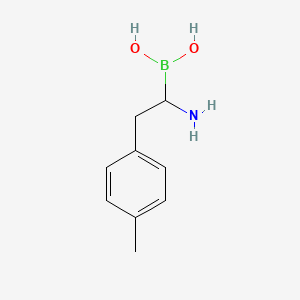

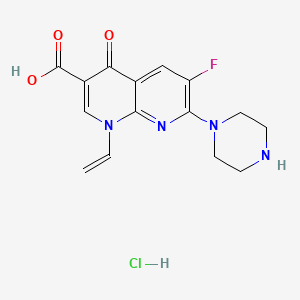
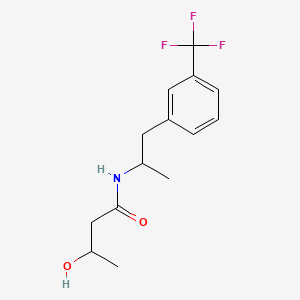
![{4-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B13407250.png)
![[4-(1,3-Thiazol-4-yl)phenyl]methanamine](/img/structure/B13407256.png)
